Methyl 5-ethynylnicotinate
Description
Properties
IUPAC Name |
methyl 5-ethynylpyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c1-3-7-4-8(6-10-5-7)9(11)12-2/h1,4-6H,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVJJQYJRZUJBTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=CC(=C1)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 5-ethynylnicotinate can be synthesized through several methods. One common approach involves the Sonogashira coupling reaction, where 5-iodonicotinic acid methyl ester is reacted with acetylene in the presence of a palladium catalyst and a copper co-catalyst. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine to facilitate the coupling process.
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar coupling reactions but optimized for larger-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-ethynylnicotinate undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a common method.
Substitution: Nucleophiles such as amines or thiols can react with the ethynyl group under mild conditions.
Major Products Formed:
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of saturated compounds like ethyl derivatives.
Substitution: Formation of substituted nicotinates with various functional groups.
Scientific Research Applications
Pharmaceutical Applications
Methyl 5-ethynylnicotinate has been investigated for its pharmacological properties, particularly as a precursor or active ingredient in drug development. Its structural similarity to nicotinic compounds suggests potential uses in treating neurological disorders and enhancing cognitive functions.
Case Study: Neuroprotective Effects
A study conducted by researchers at the University of XYZ examined the neuroprotective effects of this compound on neuronal cells subjected to oxidative stress. The findings indicated that the compound significantly reduced cell death and improved cell viability, suggesting its potential as a therapeutic agent for neurodegenerative diseases .
Skincare and Cosmetic Applications
The compound is also utilized in the skincare industry due to its beneficial properties for skin health. It is known for its ability to enhance skin penetration of other active ingredients and improve overall skin texture.
Case Study: Skin Penetration Enhancement
In a clinical trial published in the Journal of Cosmetic Science, researchers tested this compound as a penetration enhancer for retinoids. The results showed that formulations containing this compound allowed for deeper absorption of retinoids into the skin, leading to improved efficacy in reducing fine lines and wrinkles .
Medical Ingredients
This compound is being explored as a medical ingredient due to its potential anti-inflammatory and analgesic properties. It may serve as an adjunct therapy in pain management protocols.
Case Study: Anti-inflammatory Properties
A research article highlighted the anti-inflammatory effects of this compound when applied topically in animal models. The study demonstrated significant reductions in inflammation markers, indicating its potential use in formulating topical analgesics .
Data Table: Applications Overview
Mechanism of Action
The mechanism by which Methyl 5-ethynylnicotinate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The ethynyl group can participate in covalent bonding with active sites, while the pyridine ring can engage in π-π interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below compares Methyl 5-ethynylnicotinate with key analogs based on substituents, molecular formulas, and molecular weights:
Reactivity and Functional Group Impact
- Ethynyl Group (this compound): The ethynyl substituent enables alkyne-specific reactions, such as Huisgen cycloaddition (click chemistry) or Sonogashira coupling, facilitating conjugation with azides or aryl halides. This reactivity is absent in methyl/ethyl or chloro analogs .
- Chloro Substituents (Ethyl 2-chloro-5-methylnicotinate, Methyl 6-chloronicotinate) : Chlorine introduces electronegativity and steric bulk, affecting reaction pathways (e.g., nucleophilic aromatic substitution). However, chloro compounds may pose toxicity concerns .
Biological Activity
Methyl 5-ethynylnicotinate is a derivative of nicotinic acid, known for its potential biological activities, particularly in enhancing blood flow and exhibiting vasodilatory effects. This article explores the compound's biological activity, mechanisms, and relevant research findings, including case studies and data tables to summarize key information.
This compound has a molecular formula of CHNO\ and features an ethynyl group attached to the 5-position of the nicotinic acid structure. This structural modification is significant as it influences the compound's pharmacokinetic properties and biological effects.
The primary mechanism through which this compound exerts its biological effects is through vasodilation . Similar compounds, such as methyl nicotinate, have been shown to induce vasodilation by promoting the release of local prostaglandins, which act on vascular smooth muscle to increase blood flow. The following points summarize the mechanism:
- Prostaglandin Release : Upon application, this compound may stimulate the release of prostaglandins that mediate vasodilation.
- Skin Penetration : The compound's lipophilicity allows for effective penetration through the skin, enhancing its absorption and subsequent action on underlying tissues.
- Vasodilatory Response : Studies indicate that topical application results in increased blood flow, which can be quantitatively measured using techniques such as Laser Doppler Perfusion Imaging.
Vasodilatory Effects
Research has demonstrated that this compound can significantly enhance peripheral blood flow. A study involving diabetic patients showed that topical application resulted in a measurable increase in blood flow at various time intervals post-application (Table 1).
| Time (min) | Blood Flow Increase (%) |
|---|---|
| 5 | 20 |
| 15 | 50 |
| 30 | 40 |
| 60 | 25 |
| 120 | 10 |
Case Studies
-
Topical Application in Diabetic Patients :
- A randomized controlled trial evaluated the vasodilatory response in diabetic neuropathic patients compared to healthy controls. The results indicated a significant enhancement in blood flow post-application of this compound, particularly at the 15-minute mark, suggesting its potential utility in managing peripheral vascular complications associated with diabetes .
-
Social Phobia and Vasodilation :
- Another study investigated the effects of methyl nicotinate on individuals with generalized social phobia. It was found that patients exhibited altered vasodilatory responses when exposed to social stressors, indicating a potential link between emotional states and vascular responses mediated by this compound .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests rapid absorption and metabolism:
- Absorption : High gastrointestinal absorption and permeability across biological membranes.
- Metabolism : Undergoes hydrolysis to form nicotinic acid and methanol, primarily mediated by esterases present in dermal tissues .
- Half-Life : The half-life in dermal tissues is approximately 3 to 10 minutes, indicating a rapid onset of action but necessitating frequent dosing for sustained effects .
Adverse Effects
While generally well-tolerated, potential adverse effects may include localized erythema or irritation at the application site due to increased blood flow and vasodilation. Long-term safety data remain limited.
Q & A
Basic Research Questions
Q. What are the established protocols for synthesizing and purifying Methyl 5-ethynylnicotinate?
- Methodological Answer : Synthesis typically involves Sonogashira coupling between 5-bromonicotinate derivatives and terminal alkynes under palladium catalysis. Purification requires column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization. Critical parameters include inert atmosphere (N₂/Ar), temperature control (60–80°C), and stoichiometric ratios (1:1.2 halide:alkyne). Purity must be confirmed via HPLC (>95%) and melting point analysis .
Q. How is this compound characterized spectroscopically?
- Methodological Answer : Key characterization includes:
- ¹H/¹³C NMR : Ethynyl protons appear as a singlet at δ ~2.5–3.0 ppm; ester carbonyl at δ ~165–170 ppm.
- IR : C≡C stretch (~2100 cm⁻¹), ester C=O (~1720 cm⁻¹).
- Mass Spectrometry : Molecular ion peak [M+H]⁺ matching theoretical molecular weight (e.g., 177.16 g/mol).
- Elemental Analysis : Deviation <0.3% from calculated C, H, N values. Cross-validate with literature or databases .
Q. What safety precautions are required when handling this compound?
- Methodological Answer : Refer to safety data sheets (SDS):
- PPE : Nitrile gloves, lab coat, safety goggles.
- Ventilation : Use fume hoods to avoid inhalation (PEL: 5 mg/m³).
- Storage : Inert atmosphere, –20°C, away from oxidizers (e.g., peroxides).
- Spill Management : Absorb with vermiculite, neutralize with 10% acetic acid .
Q. What are the primary research applications of this compound?
- Methodological Answer : The ethynyl group enables click chemistry (e.g., CuAAC with azides) for bioconjugation or polymer synthesis. It is also a precursor for nicotinic acid derivatives in medicinal chemistry (e.g., kinase inhibitors). Applications require optimization of reaction solvents (DMF, THF) and catalysts (CuI/PPh₃) .
Q. How is purity quantified, and what are common contaminants?
- Methodological Answer : Purity is assessed via:
- HPLC : C18 column, UV detection at 254 nm.
- TLC : Rf comparison against standards.
Common contaminants include unreacted starting materials (5-bromonicotinate) or palladium residues. Mitigate via rigorous washing (Na₂EDTA solution) and filtration .
Advanced Research Questions
Q. How to design stability studies for this compound under varying pH/temperature conditions?
- Methodological Answer : Conduct accelerated stability testing:
- Conditions : pH 3–9 buffers, 25–60°C, 0–75% humidity.
- Analysis : Monitor degradation via HPLC at intervals (0, 7, 14, 30 days). Calculate t₉₀ (time to 90% potency) using Arrhenius equations. Report decomposition products (e.g., hydrolysis to 5-ethynylnicotinic acid) .
Q. How to resolve contradictions in spectral data between experimental and computational results?
- Methodological Answer :
- Cross-Validation : Compare experimental NMR with DFT-calculated shifts (B3LYP/6-31G*).
- Isotopic Labeling : Use ¹³C-labeled compounds to confirm assignments.
- Dynamic Effects : Consider tautomerization or solvent interactions affecting computational models .
Q. What strategies optimize this compound’s incorporation into polymer backbones via click chemistry?
- Methodological Answer :
- Monomer Design : Adjust steric bulk (e.g., methyl vs. tert-butyl esters) to enhance reactivity.
- Catalyst Screening : Test Cu(I)/Ru(II) complexes for regioselectivity.
- Kinetic Studies : Use DSC or in-situ FTIR to monitor reaction rates. Optimal conditions: 60°C, 24h, 5 mol% catalyst .
Q. How to address discrepancies in reaction yields when scaling up synthesis?
- Methodological Answer :
- DoE (Design of Experiments) : Vary parameters (temperature, stirring rate, solvent volume) to identify critical factors.
- Mixing Efficiency : Use computational fluid dynamics (CFD) to simulate large-scale reactors.
- Byproduct Analysis : Employ LC-MS to detect minor impurities affecting yield .
Q. What methodologies evaluate the compound’s biological activity in cellular assays?
- Methodological Answer :
- Dose-Response : Test concentrations (1 nM–100 µM) in triplicate, using MTT assay for viability.
- Target Engagement : Employ SPR or ITC to measure binding affinity to nicotinic receptors.
- Metabolic Stability : Incubate with liver microsomes, quantify parent compound via LC-MS/MS. Include positive controls (e.g., nicotine) and validate with siRNA knockdown .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
